![molecular formula C19H17N3O3 B3815695 N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3815695.png)
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide
説明
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family members. FGFRs are transmembrane receptors that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various human diseases, including cancer, skeletal disorders, and developmental syndromes.
作用機序
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide binds to the ATP-binding site of FGFRs and disrupts their tyrosine kinase activity, leading to downstream signaling inhibition. The selectivity of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide for FGFRs is attributed to its unique binding mode, which involves interactions with residues that are specific to FGFRs and not present in other receptor tyrosine kinases. This selectivity profile makes N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide a valuable tool for studying the biological functions of FGFRs and their role in disease.
Biochemical and Physiological Effects:
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth. In skeletal disorders, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide promotes bone formation and enhances fracture healing. N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
実験室実験の利点と制限
The main advantage of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide for lab experiments is its high potency and selectivity for FGFRs, which allows for precise modulation of FGFR signaling. However, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has some limitations as well. It is a small molecule inhibitor, which means it may have off-target effects and limited tissue penetration. Additionally, N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has not been tested in clinical trials yet, so its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for research on N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide. Another area of interest is the investigation of the role of FGFRs in other diseases, such as neurological disorders and metabolic disorders. Furthermore, the combination of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide with other targeted therapies, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy in cancer. Finally, the development of N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide analogs with improved pharmacokinetic properties may facilitate its translation to clinical use.
科学的研究の応用
N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer and skeletal disorders. In cancer, FGFRs are often overexpressed or mutated, leading to increased cell proliferation and survival. N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to selectively inhibit FGFRs with high potency and specificity, leading to decreased tumor growth and increased apoptosis in preclinical models of various cancers, including lung cancer, breast cancer, and multiple myeloma. In skeletal disorders, FGFRs are involved in bone growth and remodeling. N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide has been shown to promote bone formation and enhance fracture healing in preclinical models of osteoporosis and bone defects.
特性
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-12-13(15-5-2-3-6-16(15)22)9-19(23)20-11-14-10-18(25-21-14)17-7-4-8-24-17/h2-8,10,12H,9,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPXGKRAIADKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。